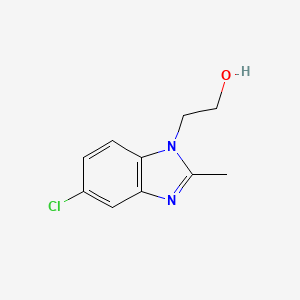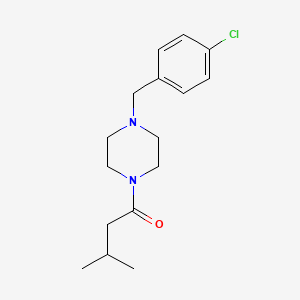
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine, also known as Ro 60-0175, is a chemical compound that belongs to the class of piperazine derivatives. It has been synthesized and studied for its potential applications in scientific research.
科学研究应用
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological and pathological processes, including neuroprotection, neurodegeneration, and pain modulation. 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has been used as a tool compound to investigate the role of sigma-1 receptors in these processes, as well as to develop new therapeutic agents targeting these receptors.
作用机制
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 acts as a selective agonist of sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. Activation of sigma-1 receptors by 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 results in the modulation of various intracellular signaling pathways, including calcium signaling, protein kinase C activation, and nitric oxide production. These signaling pathways are involved in the regulation of cellular processes such as ion channel activity, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and analgesic effects. It has been demonstrated to protect against neuronal damage induced by ischemia, oxidative stress, and neurotoxic agents. 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has also been shown to reduce inflammation in various animal models of inflammation, as well as to alleviate pain in models of neuropathic and inflammatory pain.
实验室实验的优点和局限性
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has several advantages for use in lab experiments. It is a highly selective and potent agonist of sigma-1 receptors, allowing for specific modulation of these receptors without affecting other signaling pathways. 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has also been extensively validated in various studies, ensuring its purity and quality for further research applications. However, 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has some limitations, including its relatively short half-life and potential off-target effects at high concentrations. These limitations should be taken into consideration when designing experiments using 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175.
未来方向
There are several future directions for research on 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175. One potential direction is the development of new therapeutic agents targeting sigma-1 receptors for the treatment of various diseases, including neurodegenerative disorders, pain, and inflammation. Another direction is the investigation of the role of sigma-1 receptors in other physiological and pathological processes, such as cancer, cardiovascular disease, and diabetes. Finally, further optimization and validation of the synthesis method for 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 may lead to improved purity and quality of the compound for future research applications.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It acts as a selective agonist of sigma-1 receptors, modulating various intracellular signaling pathways and exhibiting various biochemical and physiological effects. 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 has several advantages for use in lab experiments, but also has some limitations that should be taken into consideration. Future research on 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 may lead to the development of new therapeutic agents and further understanding of the role of sigma-1 receptors in various physiological and pathological processes.
合成方法
1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzyl chloride with piperazine, followed by acylation with 3-methylbutanoyl chloride. The final product is obtained through purification and isolation steps. This synthesis method has been optimized and validated in various studies, ensuring the purity and quality of 1-(4-chlorobenzyl)-4-(3-methylbutanoyl)piperazine 60-0175 for further research applications.
属性
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-3-5-15(17)6-4-14/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOXWSOTSGAEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201561 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-methylbutan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)
![7-isopropyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691270.png)
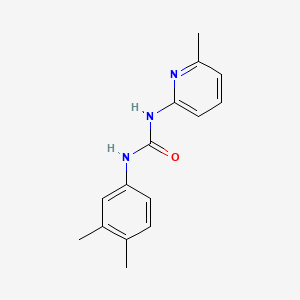
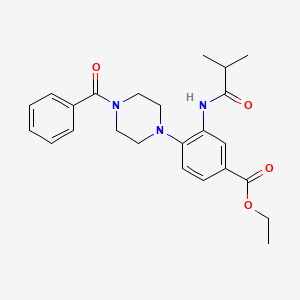
![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
![5-ethoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-furamide](/img/structure/B5691305.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine](/img/structure/B5691319.png)
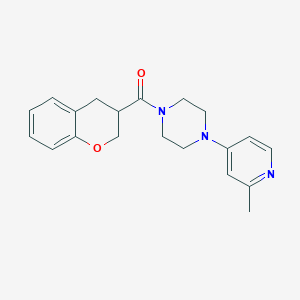
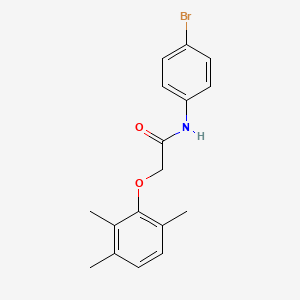
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)
